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Introduction

Ossamycin is a macrocyclic polyketide natural product first isolated from Streptomyces
hygroscopicus var. ossamyceticus.[1] As a member of the 22- to 26-membered macrocyclic
polyketide family, which also includes the well-studied oligomycins and rutamycins, ossamycin
has garnered significant interest within the scientific community.[2][3] Its complex chemical
architecture, featuring a 24-membered macrolide ring, a distinctive 6,6-spiroketal, and a 5-
membered hemiketal ring system, presents a fascinating subject for chemical and biological
investigation.[4][5] Attached to this intricate aglycone is the rare deoxyamino sugar, L-
ossamine.[2]

This technical guide provides a comprehensive overview of the chemical structure and
properties of Ossamycin, including its physical and biological characteristics. Detailed
experimental protocols for its structural elucidation and key biological assays are also
presented, along with visualizations of its mechanism of action and biosynthetic pathway.

Chemical Structure and Properties

Ossamycin is a structurally complex molecule with the molecular formula C49H85N014 and a
molar mass of 912.212 g-mol-1.[1] Its IUPAC name is
(1S,3S,6'R,7S,8E,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[5-
(dimethylamino)-6-methyloxan-2-ylJoxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1233878?utm_src=pdf-interest
https://www.benchchem.com/product/b1233878?utm_src=pdf-body
https://www.researchgate.net/publication/289371159_The_effects_of_Pi_on_the_inhibition_of_ATP_synthesis_activity_of_F1F0-ATPase_by_azide
https://www.benchchem.com/product/b1233878?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6755379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1828570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1061630/
https://pubmed.ncbi.nlm.nih.gov/8621357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6755379/
https://www.benchchem.com/product/b1233878?utm_src=pdf-body
https://www.benchchem.com/product/b1233878?utm_src=pdf-body
https://www.researchgate.net/publication/289371159_The_effects_of_Pi_on_the_inhibition_of_ATP_synthesis_activity_of_F1F0-ATPase_by_azide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-
8,22-diene-28,2'-oxane]-24-one.[1] The absolute stereochemistry of Ossamycin has been
determined through single-crystal X-ray diffraction studies.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of Ossamycin is provided in the table below.
While specific experimental data for some properties like melting point and specific rotation are
not readily available in the public domain, computed values provide useful estimates.

Property Value Source
Molecular Formula C49H85N014 [1]
Molar Mass 912.212 g-mol-1 [1]
Appearance Not Reported

Melting Point Not Reported

Solubility Not Reported

Specific Rotation Not Reported

XLogP3 4.7 [6]

Biological Properties and Activity

Ossamycin exhibits potent antifungal and cytotoxic activities, which are attributed to its
function as a powerful inhibitor of the FO component of mitochondrial F1FO-ATPase.[1] This
inhibition of the proton channel of ATP synthase disrupts the process of oxidative
phosphorylation, leading to a depletion of cellular ATP and ultimately cell death. Due to this
mechanism, Ossamycin has been identified as one of the most selective cytotoxic agents
against the 60 human cancer cell lines in the National Cancer Institute's screen.[1]

Cytotoxicity

The cytotoxic effects of Ossamycin against various human cancer cell lines are summarized
below. The IC50 values represent the concentration of Ossamycin required to inhibit the
growth of 50% of the cell population.
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Cell Line Cancer Type IC50 (pM)

Highly active (top 0.1% of
37,000 compounds)

Various 60 human cancer cell lines

Specific IC50 values for individual cell lines are not consistently reported in publicly available
literature.

Antifungal Activity

Ossamyecin's inhibition of mitochondrial ATPase also accounts for its significant antifungal
properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an
antimicrobial agent that will inhibit the visible growth of a microorganism after overnight

incubation.
Fungal Species MIC (pg/mL)
Various pathogenic fungi Potent activity

Specific MIC values against a range of pathogenic fungi are not consistently reported in
publicly available literature.

Experimental Protocols

The structural elucidation of Ossamycin was a significant undertaking that relied on a
combination of spectroscopic and crystallographic techniques. The following sections detail the
generalized experimental protocols for these key analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the atoms within the
Ossamycin molecule.

Methodology:

o Sample Preparation: A purified sample of Ossamycin (typically 5-10 mg) is dissolved in a
suitable deuterated solvent (e.g., CDCI3, DMSO-d6) in a standard 5 mm NMR tube.
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» Data Acquisition: A suite of NMR experiments is performed on a high-field NMR
spectrometer (e.g., 500 MHz or higher). This typically includes:

o 1D NMR: 1H NMR to identify the proton environments and 13C NMR to identify the carbon
environments.

o 2D NMR:

COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks and identify
adjacent protons.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H
and 13C atoms.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between 1H and 13C atoms, which is crucial for assembling the molecular
fragments.

» NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity
of protons, providing key information about the relative stereochemistry of the molecule.

o Data Analysis: The acquired spectra are processed and analyzed to assign all proton and
carbon signals and to piece together the complete structure of Ossamycin, including the
relative stereochemistry of its numerous chiral centers.

Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline
state and to establish the absolute stereochemistry.

Methodology:

o Crystallization: Single crystals of Ossamycin suitable for X-ray diffraction are grown from a
supersaturated solution. This is often the most challenging step and may require screening
various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

o Data Collection: A suitable single crystal is mounted on a goniometer and placed in a
diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction
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pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low
temperature (e.g., 100 K) to minimize thermal vibrations.

e Structure Solution and Refinement:

[¢]

The diffraction data is processed to determine the unit cell dimensions and space group.

o The initial phasing of the diffraction data is performed to generate an initial electron density
map.

o A molecular model of Ossamyecin is built into the electron density map.

o The model is refined against the experimental data to improve the fit and determine the
final atomic coordinates, bond lengths, and bond angles. The absolute stereochemistry
can be determined using anomalous dispersion effects if a heavy atom is present or by
using chiral reagents.

Signaling Pathways and Mechanism of Action

The primary molecular target of Ossamycin is the F1FO-ATPase (ATP synthase) located in the
inner mitochondrial membrane. By binding to the FO subunit, Ossamycin blocks the flow of
protons through the channel, which is essential for the rotation of the enzyme's central stalk
and the subsequent synthesis of ATP from ADP and inorganic phosphate.
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The disruption of ATP synthesis has profound downstream effects on cellular signaling
pathways, particularly those sensitive to the cell's energy status. One of the key pathways
affected is the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator
of cell growth, proliferation, and survival. A reduction in cellular ATP levels leads to the
activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1 signaling.
This can lead to the induction of apoptosis (programmed cell death).
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Biosynthesis of Ossamycin

The biosynthesis of Ossamycin is a complex process involving a modular polyketide synthase
(PKS) system. The macrocyclic backbone is assembled from precursor units, followed by a
series of post-PKS modifications including hydroxylations and the attachment of the L-
ossamine sugar. A unique feature of Ossamycin's biosynthesis is the programmed iteration on
its modular PKS, where one module is used for two consecutive extension cycles.

Starter and Extender Units
(e.g., Acetyl-CoA, Malonyl-CoA)

Modular Polyketide Synthase (PKS)

Macrocyclization

Macrolide Aglycone

Post-PKS Modifications
(Hydroxylation, Glycosylation)

Ossamycin
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Conclusion

Ossamycin remains a molecule of significant interest due to its potent and selective biological
activity. Its complex structure and mechanism of action provide a rich platform for further
research in medicinal chemistry and chemical biology. This technical guide has summarized
the current knowledge on the chemical structure and properties of Ossamycin, providing a
valuable resource for researchers and professionals in the field of drug discovery and
development. Further studies to fully elucidate its pharmacological profile and potential
therapeutic applications are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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